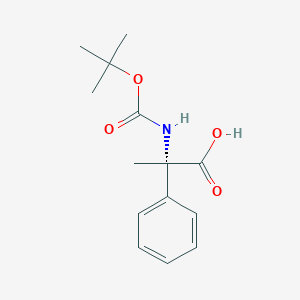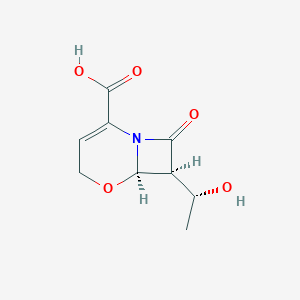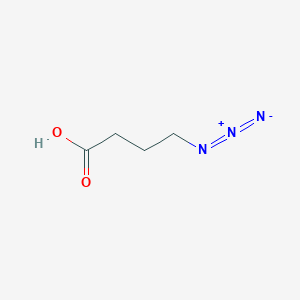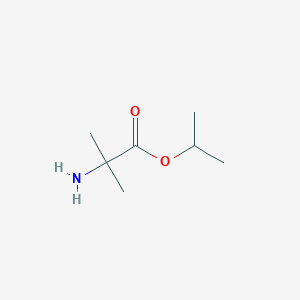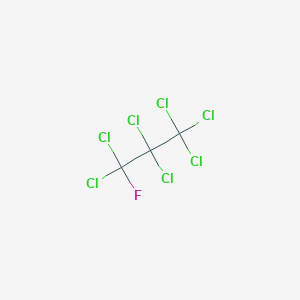
Heptachlorofluoropropane
描述
Heptachlorofluoropropane (HCFP) is a chemical compound that has been widely used in scientific research as a potent insecticide. It is a member of the chlorinated hydrocarbon family and has been synthesized by various methods. HCFP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
Heptachlorofluoropropane acts as an insecticide by disrupting the nervous system of insects. It binds to the sodium channels in the nervous system, preventing the flow of sodium ions. This disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
生化和生理效应
Heptachlorofluoropropane has been found to have a number of biochemical and physiological effects. It has been shown to cause liver damage in rats, as well as changes in the levels of certain enzymes in the liver. Heptachlorofluoropropane has also been found to cause changes in the levels of certain neurotransmitters in the brain.
实验室实验的优点和局限性
Heptachlorofluoropropane has a number of advantages for laboratory experiments. It is a potent insecticide, which makes it useful for studying the effects of insecticides on the nervous system. Heptachlorofluoropropane is also relatively stable, which makes it useful for long-term experiments. However, Heptachlorofluoropropane is also highly toxic, which makes it difficult to work with. It requires careful handling and disposal, and researchers must take precautions to avoid exposure.
未来方向
There are a number of future directions for research on Heptachlorofluoropropane. One area of research is the study of the effects of Heptachlorofluoropropane on non-target organisms, such as birds and mammals. Another area of research is the development of new insecticides that are less toxic than Heptachlorofluoropropane. Finally, there is a need for further research on the mechanism of action of Heptachlorofluoropropane, as well as its long-term effects on the environment.
合成方法
Heptachlorofluoropropane can be synthesized by various methods, including the reaction of heptachlor with hexafluoropropylene, or the reaction of heptachlor with hexafluoropropene oxide. The reaction of heptachlor with hexafluoropropylene yields a mixture of Heptachlorofluoropropane isomers, while the reaction of heptachlor with hexafluoropropene oxide yields a single Heptachlorofluoropropane isomer.
科学研究应用
Heptachlorofluoropropane has been widely used in scientific research as an insecticide. It has been used to study the effects of insecticides on the nervous system, as well as the effects of insecticides on the environment. Heptachlorofluoropropane has also been used in the study of insecticide resistance in insects.
属性
IUPAC Name |
1,1,1,2,2,3,3-heptachloro-3-fluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl7F/c4-1(5,2(6,7)8)3(9,10)11 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLSLSDRXOZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl7F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074256 | |
| Record name | CFC-217aa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptachlorofluoropropane | |
CAS RN |
422-78-6 | |
| Record name | 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFC 211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CFC-217aa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






